molecular formula C10H9ClFN3 B11881590 8-Fluoroquinoline-2-carboximidamide hydrochloride CAS No. 1179359-70-6

8-Fluoroquinoline-2-carboximidamide hydrochloride

Cat. No.: B11881590
CAS No.: 1179359-70-6
M. Wt: 225.65 g/mol
InChI Key: MOYXPFJKAPAOTR-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride (CAS: 1179362-48-1) is a quinoline-derived compound with a molecular formula of C₁₁H₈N₃F₃·HCl and a molecular weight of 275.66 g/mol . The structure features a trifluoromethyl (-CF₃) substituent at the 8-position of the quinoline ring and a carboximidamide group at the 2-position, forming a hydrochloride salt. Quinoline derivatives are often studied for their antimicrobial, anticancer, or receptor-targeting properties, with substituents like halogens or trifluoromethyl groups modulating reactivity and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179359-70-6

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

8-fluoroquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H8FN3.ClH/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7;/h1-5H,(H3,12,13);1H

InChI Key

MOYXPFJKAPAOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Nitrile-to-Carboximidamide Conversion

The most common method involves reacting 8-fluoroquinoline-2-carbonitrile with hydroxylamine hydrochloride. Below are two optimized protocols:

Protocol 1: Basic Conditions

  • Reagents : Hydroxylamine hydrochloride, sodium bicarbonate.

  • Solvent : Ethanol/water (3:1 ratio).

  • Conditions : Heating at 85°C for 8 hours.

  • Yield : ~68% (analogous to hydroxyindazolecarboximidamide synthesis).

ParameterProtocol 1Protocol 2
Base/Acid NaHCO₃Acetic Acid
Solvent EtOH/H₂O (3:1)Methanol
Temperature 85°C60°C
Time 8 hours6 hours
Purification Column chromatographyCrystallization

Salt Formation

The neutral carboximidamide is converted to the hydrochloride salt by treating with concentrated HCl:
RC(=N–OH)NH2+HClRC(=N–OH)NH2HCl\text{RC(=N–OH)NH}_2 + \text{HCl} \rightarrow \text{RC(=N–OH)NH}_2 \cdot \text{HCl}
Procedure :

  • Dissolve the carboximidamide in ethanol or methanol.

  • Add concentrated HCl dropwise until precipitation occurs.

  • Filter and dry the precipitate.

Note : Steric hindrance from the 8-fluoro substituent may affect reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

Alternative Approaches

Substitution Reactions

Patent CN104447741A describes a substitution method using sodium ethoxide in polar solvents (e.g., DMSO, ethanol) at 80–120°C. While this protocol targets moxifloxacin derivatives, analogous strategies could apply to 8-fluoroquinoline systems.

Limitations :

  • Requires pre-functionalized intermediates.

  • Lower yields (<50%) due to competing side reactions.

Challenges and Optimization

  • Steric Hindrance : The 8-fluoro group can hinder nucleophilic attacks, slowing reaction rates.

  • Air Sensitivity : Intermediate thiols or amidoximes may dimerize, requiring inert atmospheres.

  • Purification : Column chromatography or recrystallization is often necessary to isolate the pure hydrochloride salt.

Comparison of Methods

MethodAdvantagesDisadvantages
Basic Hydroxylamine High yield, scalableRequires prolonged heating
Acidic Hydroxylamine Faster reaction timeLower solubility of intermediates
Substitution Direct functionalizationComplex workup, low purity

Chemical Reactions Analysis

8-Fluoroquinoline-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoroquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings:

Substituent Type : Replacing -CF₃ with -Cl or -CH₃ (e.g., in thiadiazole derivatives) reduces electronegativity, which may decrease metabolic stability but improve aqueous solubility .

Hydrochloride Salts: Like other hydrochloride salts (e.g., ortho-toluidine HCl in ), the ionic nature of 8-(Trifluoromethyl)quinoline-2-carboximidamide HCl enhances water solubility compared to its free base, facilitating formulation in pharmacological applications .

Research Implications and Limitations

  • Pharmacological Potential: The -CF₃ group’s strong electron-withdrawing effect could enhance binding to hydrophobic pockets in target proteins, a trait observed in fluorinated drugs like fluoroquinolones .
  • Analytical Challenges: Structural analogs with minor positional differences (e.g., 6-CF₃ vs. 8-CF₃) require advanced chromatographic or spectroscopic methods for differentiation, as seen in studies on related hydrochlorides (–4) .
  • Data Gaps: Specific pharmacokinetic or toxicity data for 8-(Trifluoromethyl)quinoline-2-carboximidamide HCl are unavailable in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 8-fluoroquinoline-2-carboximidamide hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorinated quinoline precursors are reacted with carboximidamide derivatives in polar aprotic solvents (e.g., DMF) under inert conditions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical. Purity validation requires orthogonal methods: HPLC (≥98% purity, C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Assess in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
  • pKa : Determine via potentiometric titration or computational prediction (e.g., ACD/Labs software) .

Q. What are the standard protocols for evaluating its in vitro biological activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ calculation) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in fluorinated quinolines?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., methyl, chloro) at positions 6 or 7 to probe steric/electronic effects.
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities for enzymes like DNA gyrase .
  • Example : Analogues with 8-fluoro and 2-carboximidamide groups show 3-fold higher selectivity for bacterial topoisomerase IV vs. human kinases .

Q. How to resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 1.2 µM to >50 µM) may arise from assay conditions (e.g., serum concentration, cell passage number).
  • Resolution :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate results across 2+ independent labs.
  • Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference .

Q. What experimental designs are optimal for studying its mechanism of action?

  • Methodology :

  • Target identification : Chemoproteomics (activity-based protein profiling with clickable probes).
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects.
  • Resistance studies : Serial passage of bacteria in sub-MIC concentrations to identify mutations (e.g., gyrA mutations in fluoroquinolone resistance) .

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